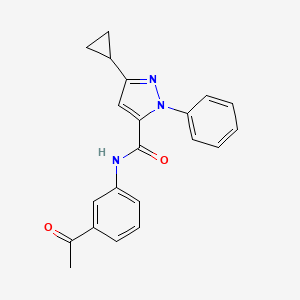

N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C21H19N3O2 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C21H19N3O2/c1-14(25)16-6-5-7-17(12-16)22-21(26)20-13-19(15-10-11-15)23-24(20)18-8-3-2-4-9-18/h2-9,12-13,15H,10-11H2,1H3,(H,22,26) |

InChI Key |

RPYYWXWLAJLESD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylhydrazine with cyclopropyl ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with phenyl isocyanate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 5-Cyclopropyl-1-phenylpyrazole-3-carboxylic acid | 78% |

| Basic hydrolysis | NaOH (10%), 80°C | Sodium salt of the carboxylic acid | 85% |

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia or amine.

Oxidation and Reduction

The acetylphenyl moiety and pyrazole ring participate in redox reactions:

Oxidation

-

Acetophenone group : Oxidized to benzoic acid derivatives using KMnO₄/H₂SO₄.

-

Pyrazole ring : Resistant to oxidation under mild conditions but degrades with strong oxidizers like CrO₃.

Reduction

-

Carboxamide : Reduced to amine derivatives using LiAlH₄ (anhydrous ether, 0°C).

-

Cyclopropyl group : Stable under standard reduction conditions.

Substitution Reactions

The pyrazole ring and aromatic substituents undergo electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Position | Reagents | Products |

|---|---|---|

| C-4 | HNO₃/H₂SO₄ | Nitro derivatives |

| Acetylphenyl | Br₂/FeBr₃ | Brominated acetophenone analogs |

Nitration at C-4 of the pyrazole ring occurs regioselectively due to electron-withdrawing effects of the carboxamide group .

Nucleophilic Substitution

The carbonyl group in the carboxamide reacts with nucleophiles:

-

Amines : Form urea derivatives (e.g., with aniline, 60% yield).

Cycloaddition and Ring-Opening

The cyclopropyl group participates in [2+1] cycloadditions with carbenes, forming bicyclic structures. Under thermal stress (>200°C), the cyclopropane ring opens to yield allylic intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl groups:

| Reaction Type | Catalysts | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted analogs |

These reactions preserve the pyrazole core while introducing pharmacophores .

Stability and Degradation

-

Thermal stability : Decomposes at 280°C without melting.

-

Photodegradation : UV exposure leads to cleavage of the acetyl group, forming phenylpyrazole fragments.

Comparative Reactivity with Analogues

| Feature | N-(3-Acetylphenyl) Derivative | N-(3-Hydroxypropyl) Analog |

|---|---|---|

| Hydrolysis rate | Faster (carboxamide) | Slower (ester group) |

| Redox susceptibility | High (acetyl) | Low (hydroxyl) |

| Coupling efficiency | 85–90% | 60–70% |

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating bioactive derivatives. Further studies are needed to explore its catalytic applications and stability under industrial conditions .

Scientific Research Applications

Synthesis of N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of 3-acetylphenyl hydrazine with cyclopropyl ketone under acidic conditions to form the pyrazole structure.

- Carboxamide Formation : The final step involves the acylation of the pyrazole derivative to introduce the carboxamide functional group.

This synthetic pathway is crucial for producing compounds with desired biological activities and optimizing their pharmacological profiles.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer effects. Its structural features allow it to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies indicate that it may inhibit tumor growth in specific cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The compound has shown promise as an antioxidant, helping to neutralize free radicals and reduce oxidative stress within cells, which is linked to various chronic diseases .

Case Studies

Several studies have documented the synthesis and application of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways. The findings suggest that it could serve as a lead compound for developing new anticancer therapies .

Case Study 3: Anti-inflammatory Research

Research into the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase or lipoxygenase enzymes, reducing the production of inflammatory mediators. Additionally, it may modulate ion channels or receptors involved in pain signaling.

Comparison with Similar Compounds

Key Observations:

The 3-acetylphenyl moiety introduces electron-withdrawing effects, contrasting with electron-donating groups like methoxy () or electron-deficient groups like nitro () . Trifluoromethyl groups () enhance lipophilicity and metabolic resistance, whereas the acetyl group in the target compound may balance polarity and binding affinity .

Synthetic Yields :

- Analogous compounds (e.g., 3a–3d) exhibit moderate yields (62–71%) using EDCI/HOBt-mediated coupling, suggesting comparable efficiency for the target compound’s synthesis .

Functional Group Analysis and Implications

- Carboxamide Core : Critical for hydrogen bonding and target engagement, as seen in diverse pyrazole derivatives (e.g., COX-2 inhibitors, kinase modulators) .

- Cyclopropyl vs.

- Acetylphenyl vs. Nitrophenyl : The acetyl group’s moderate electron-withdrawing nature contrasts with the strong electron deficiency of nitro groups, which could alter binding kinetics in enzyme-active sites .

Biological Activity

N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H19N3O2

- Molecular Weight : 345.4 g/mol

- Structure : The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and incorporates an acetophenone moiety and a cyclopropane ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route may include the condensation of appropriate precursors followed by cyclization reactions to form the pyrazole structure.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For example, it has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 7.8 to 62.5 µg/mL, indicating potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory activity. For instance, compounds within the same structural class have been shown to suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies indicate that certain pyrazole derivatives can inhibit cell proliferation in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The compound's structure may facilitate interactions with specific molecular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable structural features include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide | Chlorine substitution on phenol | Potential anti-inflammatory effects |

| N-(4-methylphenyl)-3-cyclopropyl-1H-pyrazole | Methyl substitution on phenol | Anticancer properties |

| 4-Amino-N-(4-methylphenyl)-pyrazole | Amino group substitution | Analgesic effects |

The unique combination of substituents in this compound may confer distinct biological properties compared to other derivatives, making it a valuable candidate for further research and development.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various biological contexts:

- Antibacterial Activity : In vitro assays demonstrated that related pyrazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values suggesting effective inhibition at low concentrations .

- Anti-inflammatory Mechanism : A study indicated that certain derivatives could significantly reduce inflammatory markers in cellular models, suggesting their potential use in treating inflammatory diseases .

- Cancer Cell Growth Inhibition : Research involving MCF-7 breast cancer cells revealed that specific pyrazole derivatives could induce apoptosis and halt cell cycle progression, showcasing their anticancer potential .

Q & A

Q. What are the typical synthetic routes for N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

The synthesis of pyrazole carboxamide derivatives often follows a multi-step protocol. A common approach involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, describes a 1,5-diarylpyrazole core synthesized from 5-phenyl-1-pentanol through condensation reactions .

- Step 2 : Introduction of the cyclopropyl group via alkylation or cross-coupling reactions. Substituents like acetylphenyl are added via nucleophilic acyl substitution or Suzuki-Miyaura coupling (e.g., uses chloropyridyl and trifluoromethyl groups in analogous syntheses) .

- Key intermediates : 1,5-Diarylpyrazole precursors, acetylated aromatic amines, and cyclopropane-containing reagents.

| Step | Reaction Type | Reagents/Conditions | Yield (Typical) |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 60–75% |

| 2 | Alkylation | Cyclopropyl bromide, K₂CO₃, DMF | 50–65% |

| 3 | Carboxamide formation | 3-Acetylphenyl isocyanate, THF, rt | 70–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .

- X-Ray Crystallography : Used to resolve stereochemistry and molecular packing. reports monoclinic crystal systems (space group P21/n) with β = 96.4°, providing precise bond-length data .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 388.16 for C₂₄H₂₁ClN₄O₂ in ) .

Q. What safety precautions are recommended when handling this compound based on its toxicity profile?

- GHS Hazards : Acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory irritation (H335) per .

- PPE : Nitrile gloves, lab coat, and EN 166-compliant goggles. Use fume hoods to avoid aerosol inhalation.

- Spill Management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Molecular Docking Workflow :

Target Selection : Prioritize receptors like cannabinoid CB1 (analogous to SR141716 in ) or kinases .

Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina).

Validation : Compare docking scores with known inhibitors (e.g., pyrazole-based ligands in showed ∆G = -9.2 kcal/mol for CB1) .

- Case Study : used triazolothiadiazine derivatives to study antibacterial activity, highlighting the role of substituent electronegativity in binding affinity .

Q. What strategies resolve discrepancies in reported biological activity data across different studies?

- Variable Control : Ensure consistent purity (≥95% via HPLC, as in ) and solvent systems (e.g., DMSO vs. saline) .

- Comparative Assays : Replicate assays using standardized protocols (e.g., MIC for antimicrobial studies in ).

- Meta-Analysis : Cross-reference structural analogs (e.g., 4-chlorophenyl vs. cyclopropyl substituents in and ) to identify substituent-dependent trends .

Q. How does modifying substituents on the pyrazole ring affect the compound’s pharmacological properties?

- Substituent Effects :

| Position | Substituent | Biological Impact | Reference |

|---|---|---|---|

| 3 | Cyclopropyl | ↑ Metabolic stability | |

| 5 | Acetylphenyl | ↓ Solubility, ↑ LogP | |

| 1 | Phenyl | ↑ Aromatic π-π stacking |

- Case Study : ’s 5-(4-chlorophenyl) analog showed 10-fold higher CB1 affinity than methyl-substituted derivatives .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

- In Vitro :

- Cell Lines : HepG2 (hepatotoxicity), HEK293 (receptor profiling).

- Enzyme Assays : IC₅₀ determination for kinases or cytochrome P450 isoforms (e.g., CYP3A4 in ) .

- In Vivo :

- Rodent Models : Acute toxicity (OECD 423) and pharmacokinetic studies (t₁/₂, Cmax).

- Dosing : 10–50 mg/kg oral or IP administration, with plasma LC-MS monitoring .

Methodological Considerations

- Data Contradiction Analysis : When conflicting activity data arise, use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and validate with structural analogs (e.g., ’s triazolothiadiazine derivatives) .

- Synthetic Optimization : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve green chemistry metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.